N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-15(10-16(22-23)14-6-4-8-20-11-14)12-21-19(24)18-9-13-5-2-3-7-17(13)25-18/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEBJOIRSZYWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Construction of the Benzo[b]thiophene Core: The benzo[b]thiophene core is typically synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Final Coupling: The final step involves the coupling of the pyrazole-pyridine intermediate with the benzo[b]thiophene derivative to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has applications in scientific research, including chemistry, biology, medicine, and industry. This compound has a benzo[b]thiophene core, a pyrazole ring, and a pyridine moiety, giving it diverse chemical reactivity and biological activity.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is investigated as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
- Medicine It is explored for its therapeutic potential in treating various diseases because of its ability to interact with specific biological targets.
- Industry It is utilized in developing new materials and as a catalyst in organic reactions.
Target and Mode of Action
Similar compounds are known to target tyrosine kinases. Imatinib-like compounds interact with tyrosine kinases by binding to the inactive form of the enzyme, which prevents its activation and downstream signaling.
Chemical Reactions
This compound undergoes various types of chemical reactions:
- Oxidation The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Thiophene vs. Benzo[b]thiophene Derivatives
The target compound’s benzo[b]thiophene core distinguishes it from simpler thiophene-based analogs. The extended conjugation in the target compound may enhance binding to hydrophobic enzyme pockets .
Pyrazole vs. Pyrimidine Linkers
Compounds such as 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine () replace the pyrazole with a pyrimidine ring. Pyrimidines offer additional hydrogen-bonding sites but may reduce metabolic stability due to increased polarity.
Substituent Effects
Pyridinylmethyl vs. Aryl Groups
In 3-chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (), a phenyl group is directly attached to the carboxamide. The target compound’s pyridinylmethyl substituent introduces a basic nitrogen, which could enhance solubility and enable salt formation. This modification may also influence target selectivity in kinase inhibitors .
Chlorine vs. Methyl Substitutions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide () incorporates chlorine atoms on the thiophene ring, increasing molecular weight (409.3 g/mol vs. ~332–350 g/mol for the target compound) and lipophilicity. Chlorine’s electron-withdrawing effects may alter electronic properties, affecting binding kinetics .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Table 2. Functional Group Impact
Research Findings and Implications
- Selectivity in Kinase Inhibition : The pyridinylmethyl group in the target compound may mimic ATP’s adenine binding, a feature exploited in kinase inhibitors like Clk/Dyrk inhibitors ().
- Synthetic Scalability : DCC/DMAP-mediated coupling () offers reproducibility, whereas chlorinated analogs () require stringent purification.
- Metabolic Considerations : Unlike hydroxylated analogs (e.g., ’s Compound 26), the target compound lacks polar groups, suggesting a trade-off between permeability and clearance .
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound features a combination of a benzo[b]thiophene core, a pyrazole ring, and a pyridine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Synthesized via the reaction of hydrazine with β-keto esters.
- Introduction of the Pyridine Moiety : Achieved through Suzuki-Miyaura coupling.
- Construction of the Benzo[b]thiophene Core : Formed through cyclization reactions involving thiophene derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activities, leading to diverse biological effects such as:
- Anticancer Activity : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells.
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound against several cancer cell lines.
| Cell Line Type | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 10.5 | |
| Human Lung Adenocarcinoma | 12.0 | |
| Human Breast Cancer | 8.7 | |
| Human Ovarian Adenocarcinoma | 11.5 |
Mechanistic Insights
Research has shown that the compound may induce apoptosis in cancer cells through:
- Inhibition of Bcl-2 Protein : This leads to enhanced apoptosis rates in treated cells.
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in several cell lines.
Study 1: Antiproliferative Effects
A study explored the antiproliferative effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited significant growth inhibition across multiple cell types, with varying IC50 values.
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in a mouse model of breast cancer. The results showed a marked reduction in tumor size compared to control groups, suggesting promising therapeutic potential.
Q & A
Q. What are the key steps in synthesizing N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazole and benzo[b]thiophene intermediates. Key steps include:
- Cyclization : Formation of the pyrazole ring via condensation of hydrazines with diketones or β-ketoesters under reflux conditions.
- Functionalization : Introduction of the pyridin-3-yl group via Suzuki coupling or nucleophilic substitution.
- Amide coupling : Reaction of the pyrazole-methyl intermediate with benzo[b]thiophene-2-carboxylic acid using coupling agents like EDC/HOBt in DMF .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How is the compound characterized structurally?
Critical characterization techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., pyridine proton signals at δ 8.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 365.1 for CHNOS) .
- IR spectroscopy : Detects amide C=O stretching (~1680 cm) and aromatic C-H bending .
Q. What structural features contribute to its biological activity?
- Pyrazole core : Enhances metabolic stability and hydrogen-bonding interactions with biological targets.
- Benzo[b]thiophene moiety : Improves lipophilicity and π-π stacking in enzyme binding pockets.
- Pyridine substituent : Facilitates solubility and coordination with metal ions in catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in pyrazole-thiophene coupling?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency.
- Temperature control : Reactions at 80–100°C balance kinetic acceleration with thermal decomposition risks .
- Inert atmosphere : Use of nitrogen/argon prevents oxidation of thiol or amine intermediates .
Q. What methodologies elucidate the compound’s mechanism of action in anticancer studies?
- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction in cancer cell lines .
Q. How can computational chemistry aid in understanding conformational stability?
- DFT calculations : Determine energy-minimized geometries and HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set).
- Molecular dynamics (MD) simulations : Analyze solvation effects and protein-ligand dynamics over 100-ns trajectories .
Q. How to resolve contradictions in spectral data during characterization?
- Multi-technique validation : Cross-verify NMR assignments with 2D-COSY and HSQC experiments.
- Isotopic labeling : Use N-labeled analogs to resolve overlapping signals in complex spectra .
- Crystallography : X-ray diffraction provides unambiguous bond-length/angle data for ambiguous regions .
Q. What strategies identify pharmacophore elements for structure-activity relationship (SAR) studies?
- Fragment-based design : Test truncated analogs (e.g., pyrazole-only or thiophene-only derivatives).
- 3D-QSAR modeling : CoMFA/CoMSIA maps highlight steric/electrostatic hotspots for activity .
- Bioisosteric replacement : Substitute pyridine with isosteres (e.g., pyrimidine) to assess potency changes .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning.
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions.
- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of coupling agents) .
Q. How is compound stability assessed under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC monitoring : Track degradation products (e.g., hydrolyzed amide or oxidized thiophene) over 4 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
